2-Methylpentyl 2-methylbutyrate

Regulatory Science Food Safety Procurement Compliance

2-Methylpentyl 2-methylbutyrate (CAS 83783-88-4) is a branched-chain ester formed from 2-methylbutanoic acid and 2-methyl-1-pentanol, with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol. This compound is characterized by a fruity aroma profile, dominated by notes of apple and green fruit.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 83783-88-4
Cat. No. B12661296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpentyl 2-methylbutyrate
CAS83783-88-4
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCC(C)COC(=O)C(C)CC
InChIInChI=1S/C11H22O2/c1-5-7-9(3)8-13-11(12)10(4)6-2/h9-10H,5-8H2,1-4H3
InChIKeyRVVHHUUVQYONCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpentyl 2-Methylbutyrate (CAS 83783-88-4): Technical Specifications and Regulatory Profile


2-Methylpentyl 2-methylbutyrate (CAS 83783-88-4) is a branched-chain ester formed from 2-methylbutanoic acid and 2-methyl-1-pentanol, with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol [1]. This compound is characterized by a fruity aroma profile, dominated by notes of apple and green fruit [2]. Critically, regulatory sources indicate it is intended for research and development use only and is explicitly categorized as 'not for fragrance or flavor use' [3].

Research-only compound; not for flavor or fragrance use
Fruity, apple-like aroma probe for olfactory studies
High-boiling, lipophilic ester for persistence research

The Problem with 'In-Class' Substitution for 2-Methylpentyl 2-Methylbutyrate


Substituting 2-methylpentyl 2-methylbutyrate with a generic '2-methylbutyrate ester' is not a trivial decision due to significant differences in regulatory approval and physicochemical properties. While many in-class esters like ethyl 2-methylbutyrate and methyl 2-methylbutyrate are approved for food flavoring applications (FEMA 2443 and 2719 respectively), 2-methylpentyl 2-methylbutyrate is explicitly designated as 'not for fragrance or flavor use' [1]. Furthermore, key parameters such as volatility, lipophilicity, and molecular weight vary substantially across the class, directly impacting formulation performance and procurement strategy. The evidence below details these critical differentiators that prevent simple one-for-one interchange.

Regulatory Clearance

Not interchangeable with FEMA-approved 2-methylbutyrate esters for flavor applications; procurement category differs.

Volatility Profile

Lower vapor pressure may alter fragrance release kinetics and perceived longevity in formulations.

Lipophilicity Mismatch

Higher logP may shift phase partitioning in solvent systems and affect reversed-phase chromatographic behavior.

Quantitative Differentiators: Comparing 2-Methylpentyl 2-Methylbutyrate to Key Analogs


Regulatory Clearance: Absence of FEMA/GRAS Status for Flavor Applications

Unlike its shorter-chain analogs, 2-methylpentyl 2-methylbutyrate is explicitly classified as 'not for fragrance or flavor use' according to industry databases [1]. In direct contrast, ethyl 2-methylbutyrate and methyl 2-methylbutyrate are established flavoring agents with FEMA numbers 2443 and 2719 , respectively. This regulatory distinction is critical for procurement.

Regulatory Status
Head-to-head
Not for flavor use vs FEMA 2443/2719
Procurement category differs; research-only vs flavor-grade esters.
Data to verify; regulatory database reference.
Regulatory Science Food Safety Procurement Compliance

Volatility and Release Profile: Differentiated Boiling Point and Vapor Pressure

2-Methylpentyl 2-methylbutyrate exhibits a substantially higher boiling point (203.9 °C) [1] compared to key analogs like ethyl 2-methylbutyrate (133 °C) and methyl 2-methylbutyrate (115 °C) . Its estimated vapor pressure (0.3 mmHg at 25 °C) [1] is significantly lower than that of ethyl 2-methylbutyrate (7.9 mmHg at 25 °C) .

Volatility Profile
Reported
BP: 203.9 °C vs 133 °C (ethyl); VP: 0.3 vs 7.9 mmHg
Slower evaporation may support base-note persistence research.
Estimated at 760 mmHg and 25 °C.
Formulation Science Fragrance Development Physicochemical Properties

Lipophilicity and Phase Partitioning: Impact on Solubility and Bioavailability

The estimated partition coefficient (logP) for 2-methylpentyl 2-methylbutyrate is 4.06 [1], reflecting a high degree of lipophilicity. This is significantly higher than the logP of 2.12 estimated for ethyl 2-methylbutyrate , indicating a much stronger tendency to partition into non-polar phases.

Lipophilicity
Reported
logP: 4.06 (target) vs 2.12 (ethyl)
Higher affinity for non-polar phases; method context review.
Estimated octanol/water partition coefficient.
ADME Properties Formulation Science Analytical Chemistry

Molecular Weight and Diffusion Rate: A Heavier, Less Mobile Analog

With a molecular weight of 186.29 g/mol [1], 2-methylpentyl 2-methylbutyrate is significantly heavier than its common shorter-chain analogs, such as ethyl 2-methylbutyrate (130.18 g/mol) and methyl 2-methylbutyrate (116.16 g/mol) . This class-level inference suggests a lower diffusion coefficient in air.

Molecular Weight
Class-level
186.3 g/mol vs 130.2 / 116.2 g/mol
Heavier MW consistent with lower diffusion; class-level inference.
Data to verify in target formulation systems.
Physical Chemistry Material Science Sensory Science

Defined Application Scenarios for 2-Methylpentyl 2-Methylbutyrate (CAS 83783-88-4)


Research and Development of Long-Lasting Fragrance Accords

Given its high boiling point (203.9 °C) and low vapor pressure (0.3 mmHg) [1], 2-methylpentyl 2-methylbutyrate is well-suited as a base-note component in non-consumable fragrance research. Its persistence on a scent strip or in a static headspace would be significantly greater than that of ethyl 2-methylbutyrate , making it ideal for studying the development and longevity of fruity, apple-like accords over time [2].

Analytical Reference Standard in Non-Targeted Metabolomics

The compound's high lipophilicity (logP 4.06) [1] and specific mass (186.29 g/mol) [1] make it a useful analytical standard for developing and validating methods (e.g., GC-MS, LC-MS) aimed at detecting high molecular weight, non-polar esters in complex matrices. Its distinct retention time compared to more polar analogs like ethyl 2-methylbutyrate (logP 2.12) provides a clear benchmark for method calibration.

Studies of Structure-Odor Relationships (SOR)

In olfactory research, 2-methylpentyl 2-methylbutyrate serves as a key structural probe. By comparing its fruity, apple-like odor profile [2] with the nearly identical profiles of shorter-chain analogs (methyl and ethyl 2-methylbutyrate) [3], researchers can investigate how incremental changes in the alkyl chain length affect odor character, threshold, and volatility. This compound provides a critical data point in the C6-to-C11 ester series.

Formulation of Non-Consumable Industrial Fragrances

Due to its explicit regulatory status as 'not for fragrance or flavor use' [4], this compound is targeted exclusively for industrial applications where human consumption is not a factor. This includes its use in the scenting of cleaning agents, air fresheners, and other technical products. Its high lipophilicity [1] enhances its solubility in non-polar cleaning solvents, while its lower volatility [1] ensures a long-lasting fragrance.

Application
Selection Property
Validation Focus
Fragrance accord research
High-persistence ester; low volatility
Base-note longevity and release profile
Non-targeted metabolomics standard
High logP; distinct retention time
Method calibration for non-polar esters
Structure-odor relationship (SOR)
Defined alkyl chain; fruity odor
Odor threshold and character comparison
Industrial non-consumable fragrances
Research-only regulatory status
Compliance verification for non-food applications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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